(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the pyrrolidine intermediate with 2-chlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.
Addition of the Cyclopentyl Group:
Industrial Production Methods
Industrial production of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and catalysts if necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrrolidine: Lacks the 2-chlorobenzyl and cyclopentyl groups, resulting in different chemical properties and applications.
N-Cyclopentylpyrrolidine:
2-Chlorobenzylamine: Contains the 2-chlorobenzyl group but lacks the pyrrolidine and cyclopentyl components.
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is unique due to the combination of the 2-chlorobenzyl and cyclopentyl groups attached to the pyrrolidine ring
Properties
CAS No. |
820979-79-1 |
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Molecular Formula |
C16H23ClN2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-16-8-4-1-5-13(16)12-19(14-6-2-3-7-14)15-9-10-18-11-15/h1,4-5,8,14-15,18H,2-3,6-7,9-12H2/t15-/m0/s1 |
InChI Key |
GIHACMVWDAWHCG-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C3CCNC3 |
Origin of Product |
United States |
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